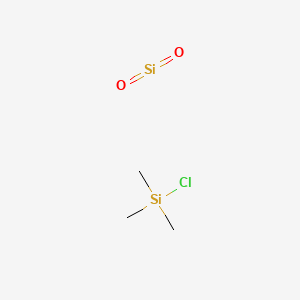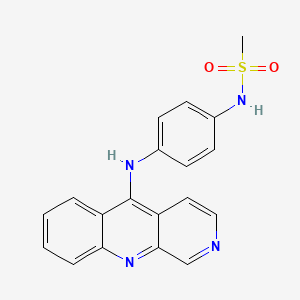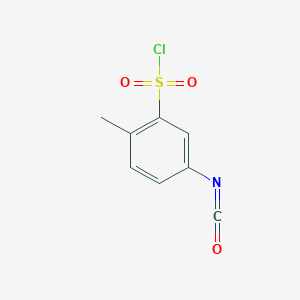
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone is a complex organic compound characterized by its unique structure, which includes multiple sulfur atoms and a cyclic framework
Méthodes De Préparation
The synthesis of 1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate dithiol precursors under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the cyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The sulfur atoms in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s chemical properties make it valuable in various industrial processes, including catalysis and materials science.
Mécanisme D'action
The mechanism by which 1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone exerts its effects involves its interaction with molecular targets through its sulfur atoms. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
1,4,12,15-Tetrathiacyclodocosane-5,11,16,22-tetrone can be compared with other similar compounds, such as:
1,4,12,15-Tetraoxacyclodocosane-5,11,16,22-tetrone: This compound has oxygen atoms instead of sulfur, leading to different chemical properties and reactivity.
1,5,12,16-Tetraoxacyclodocosane-2,4,13,15-tetrone: Another similar compound with a different arrangement of oxygen atoms, affecting its chemical behavior.
Propriétés
Numéro CAS |
74190-60-6 |
|---|---|
Formule moléculaire |
C18H28O4S4 |
Poids moléculaire |
436.7 g/mol |
Nom IUPAC |
1,4,12,15-tetrathiacyclodocosane-5,11,16,22-tetrone |
InChI |
InChI=1S/C18H28O4S4/c19-15-7-3-1-4-8-16(20)24-12-14-26-18(22)10-6-2-5-9-17(21)25-13-11-23-15/h1-14H2 |
Clé InChI |
VKFXDBVKVLHVLK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)SCCSC(=O)CCCCCC(=O)SCCSC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


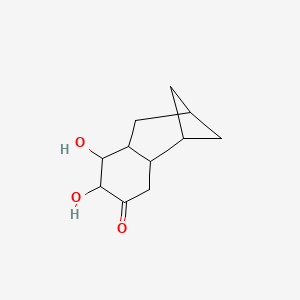
![6-Methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14460513.png)
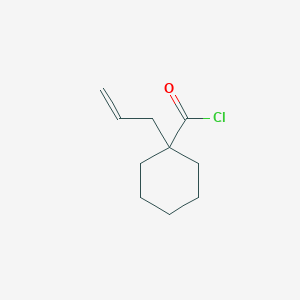
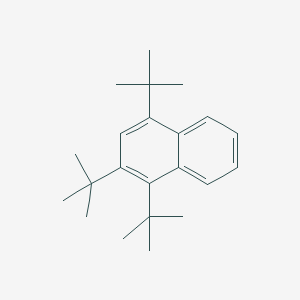
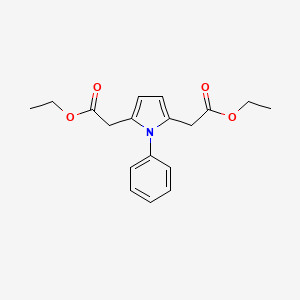
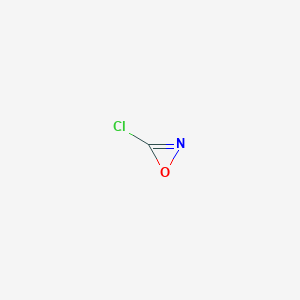

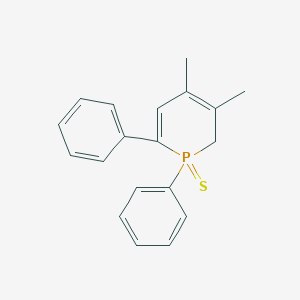
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
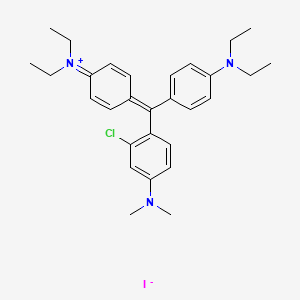
![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
